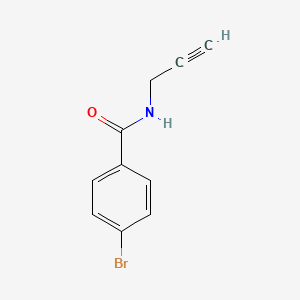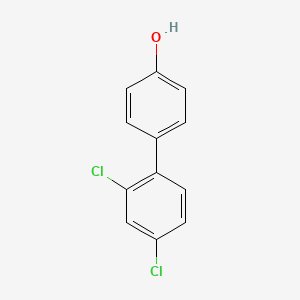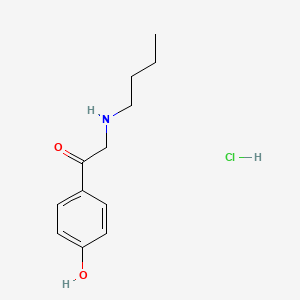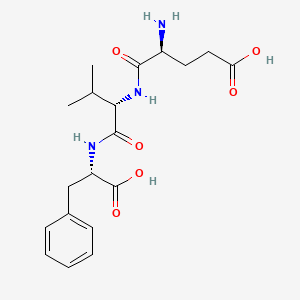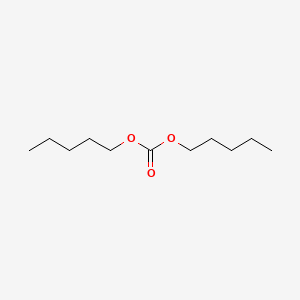
二戊基碳酸酯
描述
Dipentyl carbonate (DPC) is a clear, colorless, odorless, and non-flammable organic compound. It is a liquid at room temperature and has a low vapor pressure. DPC is a versatile chemical intermediate used in the production of polymers, plastics, and pharmaceuticals. It is also used as a solvent in certain laboratory experiments and industrial processes. DPC is a relatively new compound, first synthesized in the early 2000s. Since then, it has been studied for its potential uses in a variety of applications.
科学研究应用
寡核苷酸合成
二戊基碳酸二氟苯基酯,是二戊基碳酸酯的一种变体,在寡核苷酸合成领域显示出显著的实用性。Efimov、Kalinkina和Chakhmakhcheva(1993年)探讨了其作为核苷酸间键形成的缩合剂的用途,采用了H-膦酸酯方法。这种试剂在室温下表现出高反应性、稳定性,并且在合成与各种物质如聚乙二醇和脂质的寡核苷酸共轭物方面非常有效(Efimov, Kalinkina, & Chakhmakhcheva, 1993)。
聚碳酸酯制造中的酯交换反应
Lee等人(2003年)强调了二苯基碳酸酯在非光气聚碳酸酯生产中的作用,它与二戊基碳酸酯密切相关。该过程涉及二甲基碳酸酯与酚的酯交换反应,使用二丁基氧化锡作为催化剂。烷基或芳基磺酸的添加增强了二丁基氧化锡在该过程中的催化活性(Lee et al., 2003)。
热诱导相分离法制备膜
Lin等人(2008年)研究了二苯基碳酸酯作为稀释剂在通过热诱导相分离法制备微孔聚偏氟乙烯(PVDF)膜中的应用。该研究发现低聚合物浓度和高淬火温度导致孔径较大的膜,表明二苯基碳酸酯在创建特定膜结构方面的潜力(Lin et al., 2008)。
酶合成聚碳酸酯
Rodney等人(1999年)讨论了以环境友好和安全的方式合成二苯基碳酸酯作为与双酚A共聚以生产高熔点聚碳酸酯的替代方法。这种方法避免了传统上在此类过程中使用的光气的危险,并展示了二苯基碳酸酯在更环保地生产聚碳酯方面的潜力(Rodney et al., 1999)。
通过酯交换合成二戊基碳酸酯
Han等人(2012年)专注于通过二甲基碳酸酯和1-戊醇的酯交换合成二戊基碳酸酯本身。他们的研究表明,碱性离子液体催化剂如1-丁基-3-甲基咪唑氢氧化物([bmIm]OH)在这一过程中可能非常有效。该研究优化了反应条件,以实现大量生产和工业应用的显著产量,展示了二戊基碳酸酯在此过程中的潜力(Han et al., 2012)。
纳米复合催化剂在二苯基碳酸酯合成中的应用
王等人(2021年)开发了一种制备PbZr纳米复合催化剂的方法,展示了它们在合成二苯基碳酸酯中的效率。这项研究为纳米复合材料的结构-性能关系以及它们在合成各种碳酸酯(包括二戊基碳酸酯)中的潜在应用提供了宝贵的见解(Wang et al., 2021)。
钯催化取代反应中的绿色溶剂
Schäffner et al. (2008) 探讨了有机碳酸酯(如丙烯和丁烯碳酸酯)在钯催化的不对称烯丙基取代反应中的应用。他们的研究证实了这些绿色溶剂的潜力,这些溶剂对环境的危害较小,可用于催化转化。这突显了各种碳酸酯化合物(包括二戊基碳酸酯)在更环保的化学过程中的适用性 (Schäffner et al., 2008)。
二苯碳酸酯合成工艺比较
Zhou (2014) 比较了合成二苯碳酸酯的不同方法,这是一种与二戊基碳酸酯密切相关的化合物。该研究讨论了各种合成方法的优缺点,为开发更高效和可持续的生产技术提供了宝贵的见解 (Zhou, 2014)。
安全和危害
属性
IUPAC Name |
dipentyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQKJVQUFYBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278527 | |
| Record name | Diamyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-94-4 | |
| Record name | Dipentyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diamyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing Dipentyl Carbonate, and what role does the catalyst play?
A1: The research demonstrates that Dipentyl Carbonate (DPC) can be effectively synthesized through the transesterification of Dimethyl Carbonate (DMC) and 1-Pentanol (1-PeOH) using the alkaline ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst []. The catalyst, [bmIm]OH, exhibits high activity in this reaction, facilitating a high yield of DPC. The study found that under optimal conditions – a reaction time of 4 hours, a catalyst dosage of 2.0%, and a DMC to 1-PeOH molar ratio of 1:4 – the DPC yield reached 75.81% []. Furthermore, the [bmIm]OH catalyst demonstrated excellent reusability, retaining 94% of its catalytic activity even after five consecutive uses []. This suggests that the use of [bmIm]OH as a catalyst offers a highly efficient and sustainable approach for Dipentyl Carbonate synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
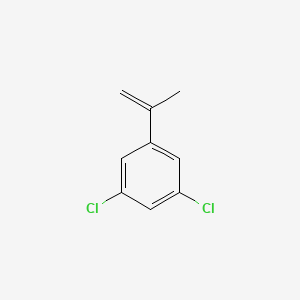

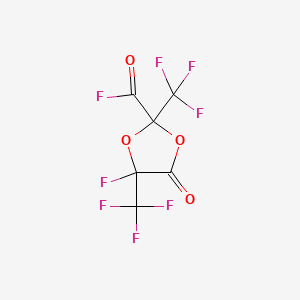


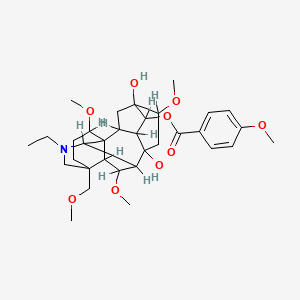


![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
